molecular formula C6H11Cl2N3 B2643213 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride CAS No. 1989671-46-6

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2643213
CAS No.: 1989671-46-6
M. Wt: 196.08
InChI Key: FPSFUBFAVMAYHN-UHFFFAOYSA-N
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Description

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H10N3Cl2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. One common method includes the use of pyrimidine-5-carbaldehyde, which reacts with ethylamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.

    Medicine: This compound is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-pyrimidin-5-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-2-1-6-3-8-5-9-4-6;;/h3-5H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSFUBFAVMAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-46-6
Record name 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride
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